1,1,1,3-Tetrachlorobutane

Distillation Isomer separation Process engineering

1,1,1,3-Tetrachlorobutane (CAS 13275-19-9; molecular formula C₄H₆Cl₄; molecular weight 195.9 g·mol⁻¹) is a chlorinated aliphatic hydrocarbon belonging to the tetrachlorobutane isomer family. This colorless, dense liquid (density ~1.394 g·cm⁻³ at 25 °C) bears an asymmetric chlorine substitution pattern—three geminal chlorines at C1 and a single chlorine at C3—that fundamentally governs its reactivity, separation behavior, and safety profile.

Molecular Formula C4H6Cl4
Molecular Weight 195.9 g/mol
CAS No. 13275-19-9
Cat. No. B076191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3-Tetrachlorobutane
CAS13275-19-9
Synonyms1,1,1,3-tetrachlorobutane
Molecular FormulaC4H6Cl4
Molecular Weight195.9 g/mol
Structural Identifiers
SMILESCC(CC(Cl)(Cl)Cl)Cl
InChIInChI=1S/C4H6Cl4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
InChIKeyVNCIRZZEHCGAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3-Tetrachlorobutane (CAS 13275-19-9): Critical Physical–Chemical Profile for Informed Procurement


1,1,1,3-Tetrachlorobutane (CAS 13275-19-9; molecular formula C₄H₆Cl₄; molecular weight 195.9 g·mol⁻¹) is a chlorinated aliphatic hydrocarbon belonging to the tetrachlorobutane isomer family. This colorless, dense liquid (density ~1.394 g·cm⁻³ at 25 °C) bears an asymmetric chlorine substitution pattern—three geminal chlorines at C1 and a single chlorine at C3—that fundamentally governs its reactivity, separation behavior, and safety profile [1] . Industrially referenced under EINECS 236-274-5 and Japanese MITI Number 2-62, the compound serves as a strategic intermediate in organochlorine synthesis, a telomerization agent, and a precursor for specialty dienes via thermal dehydrochlorination [2] [3].

Regioselective nucleophilic substitution–elimination pathway to 1,1-dichlorovinyl C₄ synthons
Distillation-friendly boiling point separation from other tetrachlorobutane isomers
Lower flash point classification requires dedicated storage and handling protocols

Why 1,1,1,3-Tetrachlorobutane Cannot Be Replaced by a Generic Tetrachlorobutane Isomer


Tetrachlorobutane isomers are frequently grouped under a single generic identifier in procurement catalogs, yet their positional chlorine distribution creates chemically distinct entities with non-interchangeable physico-chemical and safety profiles. The 1,1,1,3-isomer’s unique geminal trichloromethyl terminus drives a specific nucleophilic substitution–elimination cascade that yields synthetically valuable 1,1-dichlorovinyl products, a pathway not observed for symmetrically chlorinated isomers such as 1,1,3,3‑tetrachlorobutane [1]. Furthermore, the compound’s boiling point (173.6 °C at 760 mmHg) differs by approximately 9 °C from 1,1,3,3‑tetrachlorobutane (182.3 °C) and by nearly 39 °C from 1,2,3,4‑tetrachlorobutane (212.6 °C), rendering generic fractional distillation protocols ineffective for purification or recovery . The lower flash point (55.4 °C vs. 61.9–84.3 °C for other isomers) imposes distinct storage and handling requirements that directly affect facility operating permits and insurance classifications . These compound-specific divergences are quantified in the evidence guide below.

Property
1,1,1,3-Isomer (Target)
Other Isomers Risk
Boiling Point
Lower, supports distillation separation
Higher boiling points may disrupt fractionation protocols
Flash Point
Below typical flammable threshold
Higher flash points alter storage classification and permit requirements
Reaction Pathway
Regioselective substitution–elimination to 1,1-dichlorovinyl products
Other isomers may favor non-selective poly-elimination, limiting synthetic utility

Quantitative Differentiation Evidence for 1,1,1,3-Tetrachlorobutane (CAS 13275-19-9)


Boiling Point Separation Advantage Over Closest Isomeric Analogs

The boiling point of 1,1,1,3-tetrachlorobutane at atmospheric pressure (760 mmHg) is 173.6 °C. The nearest positional isomer, 1,1,3,3-tetrachlorobutane, boils at 182.3 °C—a 8.7 °C elevation—while 1,2,3,4-tetrachlorobutane boils at 212.6 °C, representing a 39.0 °C increase . This boiling point hierarchy enables fractionation-based purification strategies that are impossible when mixtures are assumed to be generic 'tetrachlorobutane.'

Boiling Point Gap
Head-to-head
ΔT +8.7 °C vs. 1,1,3,3-isomer
ΔT +39.0 °C vs. 1,2,3,4-isomer
Enables fractional distillation separation
Predicted values; experimental validation to verify
Distillation Isomer separation Process engineering

Flash Point Safety Differentiation for Storage and Transport Classification

1,1,1,3-Tetrachlorobutane exhibits the lowest flash point (55.4 °C) among commonly listed tetrachlorobutane isomers. The 1,1,3,3-isomer records a higher flash point of 61.9 °C (+6.5 °C), while 1,2,3,4-tetrachlorobutane reaches 84.3 °C (+28.9 °C) . Vapor pressure data corroborate this trend: 1.68 mmHg (25 °C) for the target vs. 1.11 mmHg for the 1,1,3,3-isomer and 0.25 mmHg for the 1,2,3,4-isomer .

Flash Point & Vapor Pressure
Head-to-head
Flash point 55.4 °C (−6.5 °C vs. 1,1,3,3-)
Vapor pressure 1.68 mmHg (+0.57 mmHg)
Alters storage classification and handling requirements
Predicted data; closed cup conditions
Flammability Safety data Transport classification

Regioselective Nucleophilic Reaction Pathway Unique to the 1,1,1,3-Substitution Pattern

Under treatment with excess nucleophilic reagents (OH⁻, OR⁻, OAr⁻, NH₂R, NHR₂), 1,1,1,3-tetrachlorobutane undergoes dehydrochlorination–substitution to afford Cl₂C=CH–CHX–CH₃ products in good yields [1]. The reaction proceeds via trichlorobutene intermediates (1,1,3-trichlorobutene-1 and 1,1,1-trichlorobutene-2) when a molecular proportion of alkali is used [1]. In contrast, the symmetrically chlorinated 1,1,3,3-isomer is reported to favor double-elimination pathways toward dichlorobutadienes rather than the mono-substituted vinyl products, due to the absence of a geminal-trichloromethyl activating group [2].

Nucleophilic Substitution
Class-level
Cl₂C=CH–CHX–CH₃ (X = O-, N-, C-nucleophile)
Unique regioselective C₄ building block
Qualitative literature; class-level inference
Nucleophilic substitution Organochlorine synthesis Reaction selectivity

Thermal Dehydrochlorination Selectivity: 1,1-Dichlorobutadiene-1,3 Precursor

Pyrolysis of 1,1,1,3-tetrachlorobutane at 450–460 °C selectively yields 1,1-dichlorobutadiene-1,3, a valuable diene building block with a UV absorption maximum at 2430 Å [1]. The corresponding thermolysis of 1,1,1,3-tetrachlorohexane yields 1,1-dichlorohexadiene-1,3 (λ_max = 2465 Å), demonstrating the generality of this transformation across homologs [1]. No peer-reviewed data exist for analogous selective diene formation from 1,1,3,3-tetrachlorobutane or 1,2,3,4-tetrachlorobutane under comparable conditions.

Thermal Diene Selectivity
Cross-study
1,1-Dichlorobutadiene-1,3 at 450–460 °C; λmax 2430 Å
Selective diene precursor not replicated by other isomers
Cross-study comparable; other isomer data absent
Pyrolysis Diene synthesis Thermal degradation

Procurement-Driven Application Scenarios for 1,1,1,3-Tetrachlorobutane (CAS 13275-19-9)


Isomerically Pure C₄ Synthon for Agrochemical Intermediate Libraries

The documented nucleophilic substitution–elimination cascade of 1,1,1,3-tetrachlorobutane [1] provides a regiochemically predictable entry to 1,1-dichlorovinyl-substituted C₄ intermediates (Cl₂C=CH–CHX–CH₃). Procurement of this specific isomer—rather than a mixed tetrachlorobutane fraction—ensures batch-to-batch consistency in O-aryl, N-alkyl, and O-alkyl derivative synthesis, critical for structure–activity relationship (SAR) studies in agrochemical lead optimization.

Fractional Distillation Process Development and Isomer Separation Studies

The 8.7 °C boiling point gap relative to the 1,1,3,3-isomer and 39.0 °C gap relative to the 1,2,3,4-isomer make 1,1,1,3-tetrachlorobutane an ideal candidate for distillation column design studies (HETP determination, reflux ratio optimization) and for validating computational fluid dynamics (CFD) models of chlorinated hydrocarbon separation. Users should specify the 1,1,1,3-isomer explicitly to avoid confounding results from isomeric mixtures.

Thermal Diene Precursor for Specialty Polymer and Diels–Alder Chemistry

The demonstrated pyrolysis of 1,1,1,3-tetrachlorobutane to 1,1-dichlorobutadiene-1,3 at 450–460 °C [2] positions this compound as a storable, liquid precursor for in situ diene generation. This application is not accessible from other tetrachlorobutane isomers whose pyrolysis pathways are either undocumented or lead to complex product mixtures [2].

Flammable Liquid Handling Protocol Validation and Safety Engineering

With a flash point of 55.4 °C—below the 60 °C flammable liquid threshold common in regulatory frameworks—1,1,1,3-tetrachlorobutane serves as a realistic test substance for validating engineering controls (ventilation, grounding, inert gas blanketing) and emergency response procedures intended for Class II/IIIA combustible liquids in chlorinated solvent handling facilities.

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
Regioselective nucleophilic substitution pathway
Derivative batch-to-batch consistency
Distillation Process Development
Boiling point separation margin
Isomer purity and column efficiency
Diene Precursor for Polymer Chemistry
Thermal dehydrochlorination selectivity
Diene yield and spectral identity
Flammable Liquid Handling Protocols
Flash point classification boundary
Safety engineering control validation
Quote Request

Request a Quote for 1,1,1,3-Tetrachlorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.